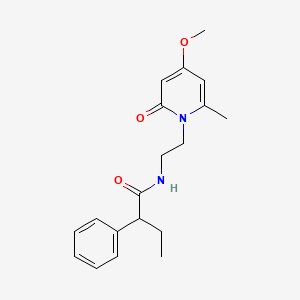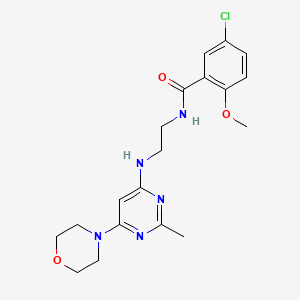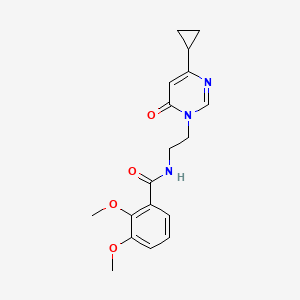![molecular formula C18H19N5O2S B2880146 N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212193-39-9](/img/structure/B2880146.png)
N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The triazole ring, which contains two carbon and three nitrogen atoms, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . For instance, N-substituted-5-phenyl-[1,2,4]triazoloquinazolin-2-amine derivatives were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines .Applications De Recherche Scientifique
Antifungal Applications
Triazole compounds like the one mentioned have been widely used as antifungal agents. They work by inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the accumulation of 14α-methyl sterols, which disrupts the cell membrane’s function and integrity, ultimately causing cell death .
Antibacterial Activity
Triazoles also exhibit antibacterial properties. They can be designed to target specific bacterial enzymes or pathways, which makes them valuable in the fight against antibiotic-resistant strains. The structural flexibility of triazole allows for the synthesis of compounds with targeted antibacterial activity against a range of Gram-positive and Gram-negative bacteria .
Anticancer Potential
The triazole ring system can be incorporated into compounds that have potential anticancer activities. These compounds can interact with various biological targets, such as kinases, to inhibit cancer cell growth and proliferation. The ability to create derivatives with specific functional groups makes triazoles a versatile tool in designing new anticancer drugs .
Antiviral Properties
Triazole derivatives have shown promise as antiviral agents. They can be engineered to interfere with viral replication by targeting viral enzymes or proteins. This makes them potential candidates for the treatment of diseases caused by viruses, including HIV, where they may inhibit the action of reverse transcriptase or protease enzymes .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of triazoles are attributed to their ability to modulate the production of inflammatory mediators. They can act on cyclooxygenase or lipoxygenase pathways, reducing the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response .
Antiepileptic and CNS Activities
Triazoles have been explored for their central nervous system (CNS) activities, including antiepileptic effects. They can modulate neurotransmitter systems or ion channels in the brain, which are critical in the pathophysiology of epilepsy and other neurological disorders .
Antidiabetic Actions
Some triazole derivatives have been investigated for their potential antidiabetic actions. They may exert their effects by influencing insulin signaling pathways or by acting as agonists for peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism .
Antidepressant and Anxiolytic Uses
The structural diversity of triazoles allows for the development of compounds with antidepressant and anxiolytic properties. They can affect neurotransmitter systems, such as serotonin or GABA, which are implicated in mood and anxiety disorders .
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-15(17(24)22-12-6-3-4-7-13(12)25-2)16(14-8-5-9-26-14)23-18(21-11)19-10-20-23/h3-11,15-16H,1-2H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWALKOZRKMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2880068.png)
![Tert-butyl (3aS,6aR)-2-[(5-chloropyrazin-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2880069.png)
![(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2880070.png)


![Ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2880075.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2880076.png)
![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2880079.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2880080.png)

![[3-(Propan-2-yloxy)oxolan-3-yl]methanol](/img/structure/B2880083.png)

![5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione](/img/structure/B2880085.png)